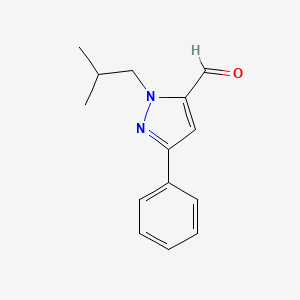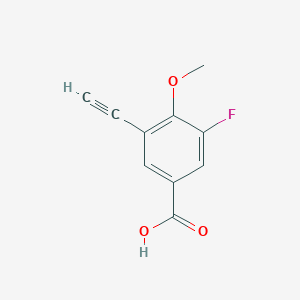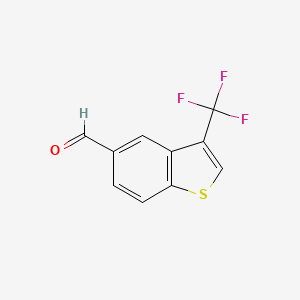
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to a benzothiophene ring, with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the benzothiophene derivative with a formylating agent like DMF and POCl3 .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and environmentally friendly reagents, such as cesium fluoride, to facilitate the rapid generation of trifluoromethylated intermediates .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-5-carboxylic acid
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-5-methanol
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets such as enzymes and receptors.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenol: Another trifluoromethylated compound with applications in pharmaceuticals and agrochemicals.
Trifluoromethylated indoles: These compounds are studied for their biological activities and synthetic utility.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is unique due to its combination of a trifluoromethyl group and a benzothiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H5F3OS |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H |
InChI Key |
WCJKDTJWRJJGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



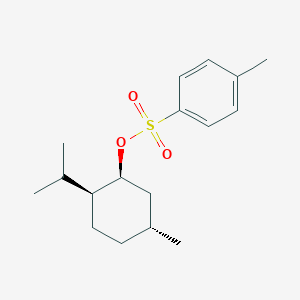
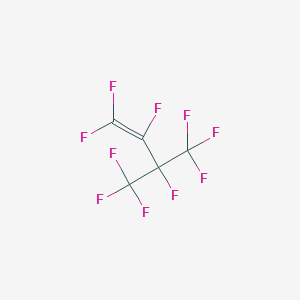
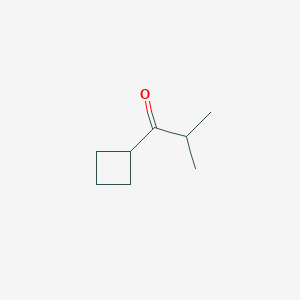
![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)
![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)
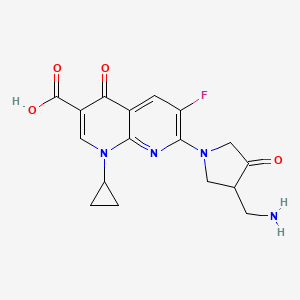
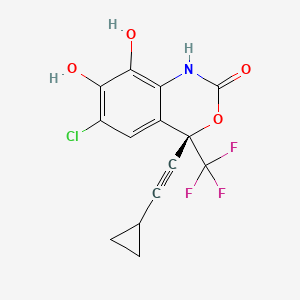
![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
